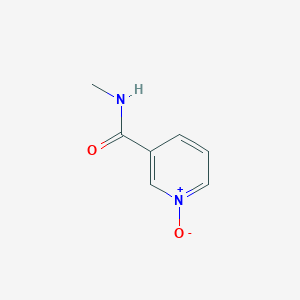
3-Pyridinecarboxamide, N-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-methyl-, 1-oxide is a chemical compound belonging to the class of pyridinecarboxamides It is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methyl group at the nitrogen atom, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-, 1-oxide typically involves the oxidation of N-methyl-3-pyridinecarboxamide. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher-order N-oxides or other oxidized derivatives.
Reduction: N-methyl-3-pyridinecarboxamide.
Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, N-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-, 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar structure but without the N-oxide group.
N-methyl-4-pyridone-3-carboxamide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-Pyridinecarboxamide, N-methyl-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
59932-16-0 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-methyl-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(10)6-3-2-4-9(11)5-6/h2-5H,1H3,(H,8,10) |
InChI Key |
JRINWRIRYMIVFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















